molecular formula C21H36N4O6S B558280 Boc-Biocytin CAS No. 62062-43-5

Boc-Biocytin

Cat. No. B558280
CAS RN: 62062-43-5
M. Wt: 472,6 g/mole
InChI Key: XTQNFOCBPUXJCS-JKQORVJESA-N
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Description

Boc-Biocytin is a compound that has been used in various scientific researches . It is an amide formed from the vitamin biotin and the amino acid L-lysine . It has been used as a histological dye to stain nerve cells .


Synthesis Analysis

The synthesis of Boc-Biocytin involves the BOC protection of amines in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .


Molecular Structure Analysis

Boc-Biocytin has a molecular formula of C21H36N4O6S . It is a complex structure that involves the combination of biotin and L-lysine .


Chemical Reactions Analysis

Boc-Biocytin undergoes a series of chemical reactions during its synthesis. The BOC protection of amines is a significant step in this process . The BOC group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Biocytin has a molecular weight of 472.6 g/mol . It is a white solid with a melting point of approximately 132°C .

Scientific Research Applications

  • Neuroanatomical Tracing : Boc-Biocytin, or biocytin, has been extensively used as a neuroanatomical tract-tracing marker. It's effective in filling cell bodies, dendrites, axonal processes, and boutons, providing detailed mapping of neural pathways. Biocytin is especially effective for anterograde tracing and is suitable for use in older animals, offering advantages in terms of delivery, tissue processing, and cost over conventional tracers (King et al., 1989).

  • Neurochemical Analysis : In studies of amphibian species, biocytin was used as a retrograde tract tracer in combination with immunofluorescence, revealing important neurochemical characteristics of central neuronal projections. This combination allowed for detailed analysis and understanding of neural connections and their neurochemical aspects (Jansen et al., 1997).

  • Electrophoretic Studies : The migration behavior of biotin and biocytin has been investigated using capillary zone electrophoresis. This research is significant in developing methods for the determination of biotin in multi-vitamin preparations, highlighting the analytical applications of biocytin (Pérez-Ruíz et al., 2003).

  • Versatility in Neuroanatomy : Biocytin has shown versatility as a marker for neuroanatomical investigations. It can be used for both anterograde and retrograde tract tracing experiments, offering high-quality morphological details at both light and electron microscopic levels (McDonald, 1992).

  • Morphological Studies in Primates : Research has demonstrated biocytin's ability to label distant axons and dendrites in primates, allowing for detailed studies of the visual and somatosensory systems. This underlines its utility in higher-order mammalian brain research (Lachica et al., 1991).

  • In Vitro Applications : The use of biocytin in vitro, such as in slice preparations of rat visual cortex, has been successful in revealing cell morphology and tracing connections. This highlights its utility in controlled laboratory settings (Kenan-Vaknin et al., 1992).

  • Intracellular Labeling : Biocytin has been used for intracellular labeling, showing effectiveness in neuron recording and imaging in various animal models. This versatility is important for detailed cellular studies (Horikawa & Armstrong, 1988).

  • Blood-Brain Barrier Studies : Biocytin has been involved in characterizing the uptake and transport of biotin across bovine brain microvessel endothelial cell monolayers, providing insights into the blood-brain barrier function (Shi et al., 1993).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Boc-Biocytin . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNFOCBPUXJCS-JKQORVJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583398
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Biocytin

CAS RN

62062-43-5
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RL Geahlen, GM Loudon, LA Paige, D Lloyd - Analytical biochemistry, 1992 - Elsevier
… ester yielded N,-Boc-biocytin-p-methylbenzhydrylamine … and air-dried to provide 194 mg of N,-Boc-biocytin-pMBHA … ester to produce N,-Boc-biocytin-pMBHA …
Number of citations: 27 www.sciencedirect.com
M Wilchek, EA Bayer - Methods in enzymology, 1990 - Elsevier
… We have also prepared the same compound from t-Boc biocytin 15 and tert-butyl carbazate in the presence of dicyclohexylcarbodiimide in a dimethylformamide solution. The protecting …
Number of citations: 145 www.sciencedirect.com
G Hochhaus, A Patthy, R Schwietert, DV Santi… - Pharmaceutical …, 1988 - Springer
… of Na-Boc—biocytin was the method of recovery … Boc—biocytin could readily be coupled to the benzhydrylamine resin using DIPCDI and HOBT. Although coupling of Na—Boc—biocytin …
Number of citations: 6 link.springer.com
Y Zhang - 2018 - search.proquest.com
… We decided to use Bodanszky and Fagan’s method to synthesize t-boc-biocytin because it is the only paper that provides enough experimental information to enable us to synthesize a …
Number of citations: 3 search.proquest.com
G Hochhaus, A Patthy, R Schwietert… - Pharmaceutical …, 1988 - researchgate.net
… the preparation of N,-Boc-biocytin was the method of … Boc-biocytin could readily be coupled to the benzhydrylamine resin using DIPCDI and HOBT. Although coupling of N, -Boc-biocytin …
Number of citations: 0 www.researchgate.net
FM Finn, K Yamanouchi, G Titus, K Hofmann - Bioorganic Chemistry, 1995 - Elsevier
… to leave a crystalline residue (Boc-biocytin DIPEA salt). … N "‘-Boc-biocytin (IV) was converted to the sulfone with H202 in … added to a solution of N“-Boc-biocytin sulfone (100 mg, 0.2 mmol)…
Number of citations: 3 www.sciencedirect.com
M Wilchek, EA Bayer - Methods in enzymology, 1987 - Elsevier
… We have also prepared the same compound from t-Boc biocytin 37 and tert-butyl carbazate in the presence of dicyclohexylcarbodiimide in a dimethylformamide solution. The protecting …
Number of citations: 117 www.sciencedirect.com
DB Rylatt, DB Keech, JC Wallace - Archives of biochemistry and biophysics, 1977 - Elsevier
The biotin-containing tryptic peptides of pyruvate carboxylase from sheep, chicken, and turkey liver mitochondria have been isolated and their primary structures determined. The amino …
Number of citations: 97 www.sciencedirect.com
V Kumar, JV Aldrich - Organic Letters, 2003 - ACS Publications
… Only in the case of a biotinylated dynorphin A derivative, in which the preformed labeled lysine derivative Boc-Lys(biotin)-OH (Boc-biocytin) was incorporated into the peptide during the …
Number of citations: 29 pubs.acs.org
DT Fagan - 1977 - search.proquest.com
… The triethylammonium salt of Boc-biocytin was allowed to react with an equivalent amount of isobutyl chloroformate, This mixed anhydride was then used to acylate the triethylamonium …
Number of citations: 2 search.proquest.com

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